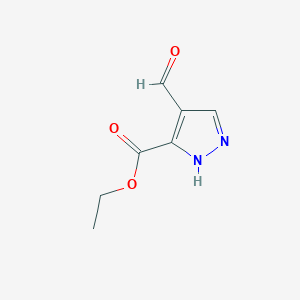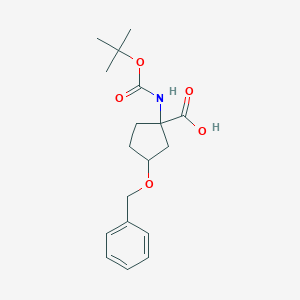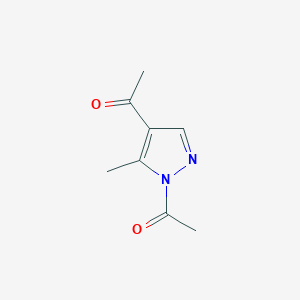![molecular formula C9H9N3O B065813 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one CAS No. 161333-96-6](/img/structure/B65813.png)
2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with an ethyl group attached to the second position and a keto group at the fourth position.
Mechanism of Action
Target of Action
Similar compounds have been found to target janus kinase 2 (jak2) , which plays a crucial role in various types of cancers and immune responses .
Mode of Action
Compounds with similar structures have been shown to inhibit jak2 . This inhibition could potentially lead to a decrease in the proliferation of cancer cells and modulation of immune responses .
Biochemical Pathways
The inhibition of jak2 can affect various signaling pathways, including the jak-stat signaling pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis .
Pharmacokinetics
Similar compounds have been suggested to have good traditional drug-like properties . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability .
Result of Action
Similar compounds have shown broad-spectrum antibacterial activity and reasonable antifungal activity . These compounds have also shown selectivity against the normal colon cell line (CCD-33Co) .
Action Environment
The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . These factors could potentially influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
It has been found to exhibit broad-spectrum antibacterial activity and reasonable antifungal activity . This suggests that it interacts with certain enzymes, proteins, and other biomolecules in bacteria and fungi, leading to their inhibition or death .
Cellular Effects
Its antimicrobial activity suggests that it likely affects various types of cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its antimicrobial activity suggests that it may exert its effects at the molecular level by binding to certain biomolecules, inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits antimicrobial activity, suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Given its biochemical properties, it is likely that it interacts with certain enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it may interact with certain transporters or binding proteins and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the condensation of 2-amino-nicotinonitriles with carbonyl compounds, followed by cyclization. This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and can be performed under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvents like DMF (Dimethylformamide) and catalysts such as iodine. Microwave-assisted synthesis is also employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-4(1H)-one: Lacks the ethyl group at the second position.
2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one: Has a methyl group instead of an ethyl group.
2-Phenylpyrido[3,4-d]pyrimidin-4(1H)-one: Contains a phenyl group at the second position.
Uniqueness
2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one is unique due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
2-ethyl-3H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-2-8-11-7-5-10-4-3-6(7)9(13)12-8/h3-5H,2H2,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVTYGZUUBGUAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CN=C2)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628604 |
Source


|
| Record name | 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161333-96-6 |
Source


|
| Record name | 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)







![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)



![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
